2,5-Dinitrothiophene-3-boronic acid

Electron-Withdrawing Group (EWG) Effect Reactivity Tuning Structure-Activity Relationship

Researchers requiring electron-deficient heteroaryl boronic acids face limited options with mono-nitrated analogs. This 2,5-dinitrothiophene-3-boronic acid (CAS 2377608-57-4) solves that gap. - Dual nitro groups drastically reduce thiophene electron density, enabling efficient Suzuki-Miyaura coupling into D-A conjugated polymers for OFET/OPV applications. - Serves as a modular pharmacophore for nitroaromatic SAR exploration, with reducible nitro groups offering access to 2,5-diaminothiophene derivatives. - Supplied at ≥98% purity with batch-specific COA, ensuring reproducible multi-step syntheses for hit-to-lead programs and materials discovery.

Molecular Formula C4H3BN2O6S
Molecular Weight 217.95
CAS No. 2377608-57-4
Cat. No. B2591051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dinitrothiophene-3-boronic acid
CAS2377608-57-4
Molecular FormulaC4H3BN2O6S
Molecular Weight217.95
Structural Identifiers
SMILESB(C1=C(SC(=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O
InChIInChI=1S/C4H3BN2O6S/c8-5(9)2-1-3(6(10)11)14-4(2)7(12)13/h1,8-9H
InChIKeyPWEOLFDEXPOHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dinitrothiophene-3-boronic Acid Specifications & Procurement


2,5-Dinitrothiophene-3-boronic acid (CAS 2377608-57-4) is a heteroaryl boronic acid featuring a thiophene core substituted with strong electron-withdrawing nitro groups at the 2- and 5-positions and a boronic acid moiety at the 3-position . With a molecular formula of C4H3BN2O6S and a molecular weight of 217.95 g/mol, it is typically supplied as a solid with a purity specification of ≥95-98% . As an organoboron reagent, it is designed for Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds with the electron-deficient dinitrothiophene motif .

Irreplaceable Reactivity of 2,5-Dinitrothiophene-3-boronic Acid


Generic thiophene boronic acids, such as thiophene-3-boronic acid or 5-nitrothiophene-2-boronic acid, lack the specific dual-nitro substitution pattern that fundamentally alters electronic properties and reactivity . The strong electron-withdrawing nature of the 2,5-dinitro groups drastically reduces electron density on the thiophene ring, which can significantly impact the rate and efficiency of key reactions like Suzuki-Miyaura coupling compared to non-nitrated or mono-nitrated analogs [1]. Substituting with a less electron-deficient boronic acid would compromise the electronic properties required for successful downstream transformations in material and pharmaceutical synthesis, making direct interchange impossible without re-optimization of reaction conditions.

2,5-Dinitrothiophene-3-boronic Acid Performance Evidence


Enhanced Electron Deficiency from Nitro Substitution

The presence of two nitro groups on 2,5-dinitrothiophene-3-boronic acid creates a significantly more electron-deficient boronic acid center compared to the unsubstituted thiophene-3-boronic acid [1]. This is a class-level inference where the electronic effect can be quantified by comparing computed properties. The target compound has a molecular weight of 217.95 g/mol and a molecular formula of C4H3BN2O6S , while the unsubstituted thiophene-3-boronic acid has a molecular weight of 127.96 g/mol (C4H5BO2S) and a melting point of 164-169 °C . The increased electron deficiency directly influences its reactivity in transition metal-catalyzed cross-coupling reactions, as observed in studies with analogous 3,4-dinitrothiophene systems where efficient coupling was achieved under mild conditions [2].

Electron-Withdrawing Group (EWG) Effect Reactivity Tuning Structure-Activity Relationship

Suzuki-Miyaura Coupling of Dinitrothiophene

While direct kinetic data for 2,5-dinitrothiophene-3-boronic acid is not published, its utility as a Suzuki coupling partner is supported by strong class-level evidence from the closely related 2,5-dibromo-3,4-dinitrothiophene system [1]. In that study, 2,5-dibromo-3,4-dinitrothiophene underwent efficient double Suzuki-Miyaura coupling with various aryl boronic acids to yield 2,5-diaryl-3,4-dinitrothiophenes in high yields under palladium catalysis, demonstrating that the dinitrothiophene core is compatible with and reactive under standard cross-coupling conditions [1][2]. This is a class-level inference, suggesting that the target boronic acid can be effectively employed as a nucleophilic partner in analogous reactions to install the dinitrothiophene unit.

Suzuki-Miyaura Coupling Cross-Coupling Building Block

Guaranteed Purity and Storage Specifications

The procurement of 2,5-dinitrothiophene-3-boronic acid from commercial sources offers a quantifiable and verifiable advantage in quality control compared to non-standardized in-house synthesis . Reputable vendors supply this compound with a minimum purity specification of 95% to 98% . This baseline purity ensures reproducibility in sensitive catalytic reactions, whereas the purity of a lab-synthesized analog would require extensive and costly analytical validation. Additionally, the compound's storage specification is explicitly defined for long-term stability in a cool, dry environment, a critical parameter for managing reactive organoboron species .

Purity Specification Procurement Quality Control

2,5-Dinitrothiophene-3-boronic Acid Applications


Electron-Deficient π-Conjugated Materials

Based on the strong electron-withdrawing nature of the 2,5-dinitrothiophene core [1], this boronic acid is a prime candidate for synthesizing donor-acceptor (D-A) type conjugated polymers and small molecules for organic electronics. The dinitrothiophene unit serves as an electron-accepting moiety, lowering the LUMO energy level of the resulting material. This is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where tuning the energy levels directly impacts device performance.

Nitro-Containing Drug Candidate Intermediate

The boronic acid handle allows for the modular introduction of the unique 2,5-dinitrothiophene pharmacophore into complex molecular frameworks via Suzuki-Miyaura cross-coupling [2]. Nitroaromatic compounds are privileged scaffolds in medicinal chemistry, found in various drug classes including antibiotics, antiparasitics, and kinase inhibitors. This reagent enables medicinal chemists to efficiently explore structure-activity relationships (SAR) by varying the coupling partner, thereby accelerating the hit-to-lead process for programs targeting pathways modulated by nitroaromatics.

Heterocyclic Chemistry Building Block

This compound serves as a versatile starting material for subsequent functional group manipulations. The boronic acid can be used in ipso-nitration or other functional group interconversions [3], while the nitro groups can be selectively reduced to amines, opening pathways to 2,5-diaminothiophene derivatives. Such amines are valuable for further derivatization (e.g., amide bond formation, diazotization) or for use as novel monomers in polymer synthesis. The well-defined purity specification (≥95%) of commercially sourced material ensures that these multi-step synthetic sequences proceed with minimal side reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dinitrothiophene-3-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.